Disodium guanosine triphosphate

Description

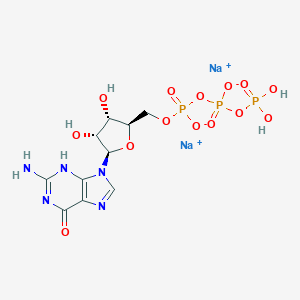

Guanosine (B1672433) 5'-triphosphate disodium (B8443419) salt is the sodium salt of GTP, a molecule structurally similar to adenosine (B11128) triphosphate (ATP) but with distinct and vital roles within the cell. Comprising a guanine (B1146940) base, a ribose sugar, and three phosphate (B84403) groups, the energy stored in the phosphoanhydride bonds of GTP fuels a multitude of biochemical reactions. youtube.comresearchgate.net This section delves into the profound importance of GTP as a high-energy nucleotide and a key signaling molecule, its pervasive influence on cellular functions, and the historical scientific endeavors that have illuminated its biological significance.

Guanosine Triphosphate (GTP) is a pivotal molecule in cellular bioenergetics and communication. wikipedia.org Much like its well-known counterpart, Adenosine Triphosphate (ATP), GTP stores a significant amount of chemical energy in its high-energy phosphate bonds. researchgate.net The hydrolysis of GTP to Guanosine Diphosphate (B83284) (GDP) and inorganic phosphate releases this energy, which is harnessed to drive various endergonic processes within the cell. researchgate.net While ATP is considered the universal energy currency, GTP serves as a more specific energy source for critical metabolic reactions, including protein synthesis and gluconeogenesis. wikipedia.org

Beyond its role in energy transfer, GTP is a master regulator in cellular signaling. wikipedia.org This function is primarily mediated by a large and diverse family of enzymes known as GTPases, which bind to GTP and hydrolyze it to GDP. nih.gov This binding and hydrolysis act as a molecular switch, cycling the GTPase between an "on" (GTP-bound) and "off" (GDP-bound) state. youtube.com This switching mechanism is fundamental to a vast number of signal transduction pathways, allowing cells to respond to a multitude of external stimuli such as hormones, light, and odorants. nih.gov The G-proteins, a prominent superfamily of GTPases, are central to this process, acting as intermediaries that relay signals from cell surface receptors to intracellular effectors. nobelprize.org

Table 1: Comparison of ATP and GTP in Cellular Energetics and Signaling

| Feature | Adenosine Triphosphate (ATP) | Guanosine Triphosphate (GTP) |

| Primary Role | Universal energy currency for a wide range of metabolic processes. researchgate.net | Specific energy source for processes like protein synthesis and a key molecule in signal transduction. wikipedia.org |

| Signaling Function | Primarily acts as a phosphate donor in kinase signaling cascades. | Acts as a molecular switch through binding and hydrolysis by GTPases (G-proteins). youtube.comnih.gov |

| Generation | Primarily through cellular respiration and photosynthesis. | Generated in the citric acid cycle and can be converted from ATP. animalresearch.info |

| Relative Cellular Concentration | Generally higher than GTP. | Generally lower than ATP. |

The influence of Guanosine Triphosphate (GTP) extends to nearly every corner of cellular activity, highlighting its indispensable nature. duke.edu Its roles are diverse and critical for the maintenance of life.

One of the most energy-intensive processes in the cell, protein synthesis , is heavily dependent on GTP. wikipedia.org During the elongation phase of translation, GTP provides the energy for the binding of aminoacyl-tRNA to the ribosome and for the translocation of the ribosome along the mRNA molecule. animalresearch.info

In the realm of signal transduction , GTP's role is paramount. G-protein coupled receptors (GPCRs), which constitute a vast family of cell surface receptors, rely on GTP to transmit signals from the extracellular environment to the cell's interior. nih.gov This process governs a multitude of physiological responses, including sensory perception, neurotransmission, and hormonal regulation. nih.gov

The integrity and dynamics of the cellular cytoskeleton are also under the control of GTP. Microtubule assembly , a crucial process for maintaining cell shape, intracellular transport, and cell division, is regulated by the binding and hydrolysis of GTP by tubulin, the protein subunit of microtubules. youtube.com

Furthermore, GTP serves as a direct precursor for the synthesis of RNA during transcription and, through conversion to dGTP, for DNA replication. wikipedia.org It is also involved in other essential processes such as vesicular transport, where it regulates the budding and fusion of vesicles, and the regulation of gene expression. nih.gov

Table 2: Key Cellular Processes Dependent on GTP

| Cellular Process | Specific Role of GTP | Key Proteins Involved |

| Protein Synthesis | Energy source for tRNA binding and ribosome translocation. animalresearch.info | Elongation factors (e.g., EF-Tu, EF-G) |

| Signal Transduction | Molecular switch for G-protein activation. nobelprize.orgnih.gov | G-proteins, G-protein coupled receptors (GPCRs) |

| Microtubule Dynamics | Regulates the polymerization and depolymerization of microtubules. youtube.com | Tubulin |

| Nucleic Acid Synthesis | Precursor for RNA and DNA synthesis. wikipedia.org | RNA polymerase, DNA polymerase |

| Vesicular Transport | Regulates vesicle budding and fusion. nih.gov | Dynamin, other GTPases |

The understanding of Guanosine Triphosphate's (GTP) critical functions in the cell has evolved over several decades of meticulous research. In the 1950s, early studies into protein synthesis using cell-free systems revealed the necessity of both ATP and GTP for the incorporation of amino acids into proteins. nih.gov This marked the initial recognition of GTP's role in this fundamental process.

A significant leap in understanding GTP's role as a signaling molecule came with the groundbreaking work of Martin Rodbell and Alfred G. Gilman in the 1970s. nobelprize.orgnih.gov Rodbell's experiments in 1971 demonstrated that the binding of the hormone glucagon (B607659) to its receptor and the subsequent activation of adenylyl cyclase were dependent on GTP. ahajournals.org This led to his proposal of a three-component system for signal transduction: a receptor, a transducer, and an amplifier. nobelprize.org Rodbell correctly hypothesized that the transducer, which required GTP for its function, was a separate entity linking the receptor to the intracellular response. nobelprize.org

Building on Rodbell's findings, Alfred G. Gilman and his colleagues successfully identified and purified the "transducer" protein, which they named the G-protein because of its interaction with guanine nucleotides. nobelprize.org Their work, for which Rodbell and Gilman were jointly awarded the Nobel Prize in Physiology or Medicine in 1994, elucidated the cyclical mechanism of G-protein activation by GTP and inactivation by its hydrolysis to GDP, establishing the foundation of our current understanding of G-protein-mediated signal transduction. nobelprize.organimalresearch.info This discovery opened up a vast field of research into cellular signaling and its role in health and disease.

Table 3: Timeline of Key Discoveries in GTP Research

| Year | Discovery | Key Scientist(s) | Significance |

| 1950s | Identification of GTP as a requirement for protein synthesis in cell-free systems. nih.gov | Zamecnik, Keller, and others | First evidence of GTP's role in a major cellular process. |

| 1971 | Discovery that hormone-stimulated adenylyl cyclase activity is dependent on GTP. ahajournals.org | Martin Rodbell | Proposed the concept of a GTP-dependent "transducer" in signal transduction. |

| 1980 | Purification and identification of the first G-protein. ahajournals.org | Alfred G. Gilman | Provided molecular evidence for the transducer and elucidated the G-protein cycle. |

| 1994 | Nobel Prize in Physiology or Medicine awarded for the discovery of G-proteins and their role in signal transduction. nobelprize.organimalresearch.info | Martin Rodbell and Alfred G. Gilman | Recognized the fundamental importance of GTP-mediated signaling in cellular communication. |

Properties

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZIYLKEXVIRHJ-LGVAUZIVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56001-37-7 | |

| Record name | Guanosine 5'-(disodium dihydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Guanosine Triphosphate Biosynthesis and Cellular Homeostasis

De Novo Biosynthesis Pathways of Guanosine (B1672433) Triphosphate

The de novo synthesis of purine (B94841) nucleotides is an energy-intensive process that builds the purine ring from simple precursor molecules. fiveable.mewikipedia.org This pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which serves as a crucial branch point for the production of both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). fiveable.menih.gov The synthesis of GMP from IMP involves two key enzymatic steps. First, inosine monophosphate dehydrogenase (IMPDH) catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP). duke.eduresearchgate.net Subsequently, GMP synthetase (GMPS) converts XMP to GMP. duke.edu Finally, GMP is sequentially phosphorylated to guanosine diphosphate (B83284) (GDP) and then to GTP by guanylate kinase (GUK) and nucleoside-diphosphate kinase (NDK), respectively. wikipedia.orgnih.gov

The de novo synthesis of GTP is tightly regulated at several enzymatic steps to ensure cellular homeostasis. IMPDH is considered a rate-limiting enzyme in this pathway. nih.gov The activity of IMPDH is subject to feedback inhibition by guanine (B1146940) nucleotides, which helps to control the flux of metabolites towards GTP synthesis. nih.gov In neoplastic cells, the activity and expression of key biosynthetic enzymes, including IMPDH and GMP synthase, are often elevated to meet the high demand for nucleotides required for rapid proliferation. nih.gov

Conversely, guanosine monophosphate reductase (GMPR) acts as a negative regulator by converting GMP back to IMP, thereby opposing the actions of IMPDH and GMPS. nih.gov The reciprocal regulation of IMPDH and GMPR is observed in processes like cellular differentiation, where a decrease in IMPDH activity is accompanied by an increase in GMPR activity. nih.gov

| Enzyme | Function in GTP Biosynthesis | Regulation |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Catalyzes the conversion of IMP to XMP, a rate-limiting step. nih.gov | Subject to feedback inhibition by guanine nucleotides. nih.gov |

| GMP Synthetase (GMPS) | Catalyzes the conversion of XMP to GMP. duke.edu | Activity is often elevated in proliferating cells. nih.gov |

| Guanylate Kinase (GUK) | Phosphorylates GMP to GDP. duke.edu | --- |

| Nucleoside-Diphosphate Kinase (NDK) | Phosphorylates GDP to GTP. wikipedia.org | --- |

| Guanosine Monophosphate Reductase (GMPR) | Negatively regulates GTP production by converting GMP back to IMP. nih.gov | Activity can be reciprocally regulated with IMPDH. nih.gov |

The purinosome is composed of the six enzymes required for the ten-step conversion of phosphoribosyl pyrophosphate (PRPP) to IMP. wikipedia.orgnih.gov Recent evidence suggests that enzymes involved in the subsequent conversion of IMP to GTP, such as IMPDH2 and GMPS, can co-localize with purinosome enzymes, particularly in specific subcellular locations like the lamellipodia of migrating cells. nih.gov This co-localization suggests a highly organized and compartmentalized system for the complete synthesis of GTP. nih.gov

Nucleotide Salvage Pathways Contributing to Guanosine Triphosphate Pools

In addition to de novo synthesis, cells can produce GTP through nucleotide salvage pathways, which are more energy-efficient as they recycle pre-existing purine bases and nucleosides derived from the breakdown of nucleic acids. fiveable.mewikipedia.org The salvage pathway for guanine involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts guanine directly to GMP using PRPP as the ribose-phosphate donor. nih.govlibretexts.org Guanosine can be salvaged through the action of purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond to release guanine, which can then enter the salvage pathway via HPRT. nih.gov Alternatively, guanosine can be phosphorylated to GMP by a nucleoside kinase. fiveable.me

Regulation of Intracellular Guanosine Triphosphate Levels

The maintenance of optimal intracellular GTP levels is critical for cellular function, and its concentration is tightly controlled through a balance of synthesis, consumption, and degradation. nih.gov

Historically, intracellular GTP concentrations were thought to be uniformly distributed throughout the cell. duke.edu However, the development of genetically encoded GTP sensors, known as GEVALs (GTP Evaluators), has revealed that free intracellular GTP is heterogeneously distributed, with distinct gradients of high and low concentrations in different subcellular compartments. nih.gov For instance, elevated GTP levels have been observed in the protrusions of invading cancer cells, suggesting a localized production and function of GTP in cell motility. nih.govduke.edu

The spatiotemporal dynamics of GTP are influenced by the localized activity of both biosynthetic and consuming enzymes. For example, the co-localization of GTP-producing enzymes, such as IMPDH2 and GMPS, with small GTPases like Rac1 in the protrusions of migrating cells suggests a mechanism for local GTP synthesis to regulate actin dynamics and cell invasion. nih.govduke.edunih.gov The cycling of small GTPases between their active GTP-bound and inactive GDP-bound states is a major consumer of GTP and contributes to the establishment of these local gradients. pnas.orgnih.govresearchgate.net

| Factor | Influence on Spatiotemporal GTP Dynamics |

| Localized Enzyme Activity | Co-localization of GTP synthesis enzymes (e.g., IMPDH2, GMPS) in specific cellular regions, such as cell protrusions, leads to local increases in GTP concentration. nih.govduke.edu |

| GTP Consumption by GTPases | The activity of small GTPases, which cycle between GTP- and GDP-bound states, creates localized sinks of GTP, contributing to the formation of concentration gradients. pnas.orgnih.govresearchgate.net |

| Genetically Encoded Sensors | The use of GEVALs has enabled the visualization of heterogeneous GTP distribution within living cells, revealing dynamic changes in concentration in response to cellular signals. nih.govresearchgate.net |

The production of GTP is subject to feedback regulation to prevent its over-accumulation and to maintain a balance with other nucleotides. A primary mechanism of feedback control is the allosteric inhibition of IMPDH, the rate-limiting enzyme of GTP biosynthesis, by GTP and GDP. nih.gov This ensures that when GTP levels are high, its de novo synthesis is downregulated.

In bacteria, a more global regulatory mechanism involves the starvation-inducible nucleotide guanosine (penta)tetraphosphate ((p)ppGpp). nih.gov An increase in GTP levels leads to the synthesis of (p)ppGpp, which in turn inhibits multiple enzymes in both the de novo and salvage pathways of GTP biosynthesis, providing a robust negative feedback loop. cell.comnih.gov

Furthermore, the consumption of GTP is also intricately linked to its production. For example, the activity of GTP cyclohydrolase I, the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), is subject to feedback inhibition by BH4 itself. nih.govcapes.gov.br This inhibition is dependent on the formation of a complex between GTP cyclohydrolase I and another protein, and this feedback loop can be reversed by phenylalanine. nih.gov

Roles of Guanosine Triphosphate in Fundamental Cellular Processes

Guanosine (B1672433) Triphosphate in Signal Transduction Mechanisms

Signal transduction is the process by which a cell converts an extracellular signal into a specific cellular response. GTP plays an indispensable role in this process, particularly through two major classes of GTP-binding proteins: heterotrimeric G-proteins and small monomeric GTPases. wikipedia.org These proteins function as molecular switches that are in an "on" state when bound to GTP and an "off" state when bound to GDP. wikipedia.orgnih.gov This cycling between active and inactive states is tightly regulated and is central to the transmission of signals from the cell surface to the cell's interior. tocris.com

Heterotrimeric G-Proteins and G Protein-Coupled Receptor (GPCR) Signaling

Heterotrimeric G-proteins are complex proteins composed of three distinct subunits: alpha (α), beta (β), and gamma (γ). wikipedia.orgontosight.ai These proteins are key transducers of signals originating from G protein-coupled receptors (GPCRs), the largest family of transmembrane receptors in eukaryotes. wikipedia.orgwikipedia.org GPCRs detect a wide variety of external stimuli, including hormones, neurotransmitters, and light. ontosight.aiwikipedia.org The interaction between GPCRs and heterotrimeric G-proteins is a fundamental mechanism for cellular communication.

In its inactive state, the Gα subunit is bound to GDP and is associated with the Gβγ dimer, forming an inert heterotrimer. wikipedia.orgnih.gov The process of activation is initiated when a ligand binds to a GPCR, inducing a conformational change in the receptor. wikipedia.orgontosight.ai This change allows the GPCR to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gα subunit. wikipedia.orgnih.gov

The activated receptor promotes the release of GDP from the Gα subunit. nih.govnih.gov Due to the higher intracellular concentration of GTP compared to GDP, a GTP molecule then binds to the nucleotide-free Gα subunit. nih.govpnas.org This binding of GTP triggers a significant conformational change in the Gα subunit, causing it to dissociate from both the Gβγ dimer and the receptor. wikipedia.orgwikipedia.org This dissociation results in two active signaling molecules: the GTP-bound Gα subunit and the free Gβγ complex. nih.gov

The activation and deactivation cycle of the Gα subunit is a tightly regulated process. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes the bound GTP to GDP, returning the subunit to its inactive state. nih.gov This process can be accelerated by proteins known as Regulators of G protein Signaling (RGSs), which act as GTPase-activating proteins (GAPs). wikipedia.orgnih.gov Once in the GDP-bound state, the Gα subunit reassociates with a Gβγ dimer, ready for another round of activation. nih.gov

| Step | Description | Key Molecules Involved |

|---|---|---|

| 1. Ligand Binding | An extracellular ligand binds to a G protein-coupled receptor (GPCR). | Ligand, GPCR |

| 2. Receptor Activation | Ligand binding induces a conformational change in the GPCR. | GPCR |

| 3. Guanine Nucleotide Exchange | The activated GPCR acts as a GEF, promoting the exchange of GDP for GTP on the Gα subunit. | GPCR, Gα subunit, GDP, GTP |

| 4. Subunit Dissociation | GTP binding causes the Gα subunit to dissociate from the Gβγ dimer and the receptor. | GTP-bound Gα subunit, Gβγ dimer |

| 5. Downstream Signaling | Both the GTP-bound Gα subunit and the Gβγ dimer can interact with and regulate effector proteins. | GTP-bound Gα subunit, Gβγ dimer, Effector proteins |

| 6. Signal Termination | The intrinsic GTPase activity of the Gα subunit, often accelerated by RGS proteins, hydrolyzes GTP to GDP. | Gα subunit, GTP, RGS proteins |

| 7. Reassociation | The GDP-bound Gα subunit reassociates with the Gβγ dimer, returning to the inactive state. | GDP-bound Gα subunit, Gβγ dimer |

Once activated, both the GTP-bound Gα subunit and the free Gβγ dimer can modulate the activity of various downstream effector proteins, initiating a cascade of intracellular signals. ontosight.ainih.gov The specific signaling pathway that is activated depends on the type of Gα subunit and the cellular context. nih.gov

For instance, the Gαs subunit stimulates the enzyme adenylyl cyclase, which leads to the production of the second messenger cyclic AMP (cAMP). wikipedia.orgwikipedia.org In contrast, the Gαq subunit activates phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two other second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org These second messengers, in turn, can activate a variety of downstream proteins, such as protein kinases, leading to widespread cellular responses. researchgate.net The Gβγ dimer is also an active signaling molecule and can regulate the function of ion channels and other enzymes. nih.gov

| Gα Subunit Family | Primary Effector | Second Messenger | General Cellular Response |

|---|---|---|---|

| Gαs | Adenylyl Cyclase (activated) | ↑ cyclic AMP (cAMP) | Activation of Protein Kinase A (PKA) |

| Gαi | Adenylyl Cyclase (inhibited) | ↓ cyclic AMP (cAMP) | Inhibition of Protein Kinase A (PKA) |

| Gαq | Phospholipase C (activated) | ↑ Inositol Trisphosphate (IP3) and Diacylglycerol (DAG) | Release of intracellular calcium, activation of Protein Kinase C (PKC) |

| Gα12/13 | RhoGEFs (activated) | Activation of Rho GTPases | Regulation of cytoskeleton, cell adhesion, and motility |

Small Monomeric Guanosine Triphosphatases (GTPases)

Small monomeric GTPases, also known as small G-proteins, are a superfamily of hydrolase enzymes that function as molecular switches in a wide variety of cellular processes. wikipedia.org These proteins, which are homologous to the α subunit of heterotrimeric G-proteins, cycle between an active GTP-bound state and an inactive GDP-bound state. tocris.comguidetopharmacology.org This cycling is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of the GTPase. wikipedia.orgnih.gov

The Ras superfamily is the largest and most well-studied group of small GTPases, with over 150 members in humans. nih.govnih.gov This superfamily is further divided into several families based on sequence and functional similarities, including Ras, Rho, Rab, Arf, and Ran. frontiersin.orgnus.edu.sg Each of these families regulates distinct cellular processes.

Ras Family : The Ras family of proteins are central regulators of cell growth, survival, and differentiation. nus.edu.sgnih.gov They are often activated by growth factor receptors and trigger downstream signaling cascades such as the Raf/Mek/Erk pathway. nih.gov

Rho Family : Members of the Rho family, including Rho, Rac, and Cdc42, are primarily involved in regulating the actin cytoskeleton, cell morphology, and cell motility. nus.edu.sg

Rab Family : The Rab family of GTPases are key regulators of intracellular vesicle transport, including budding, movement, and fusion of vesicles. nih.gov

Arf/Sar1 Family : The Arf and Sar1 families are involved in the formation of coated vesicles and the regulation of membrane traffic. frontiersin.org

Ran Family : The Ran GTPase is crucial for the transport of molecules into and out of the nucleus and is also involved in the assembly of the mitotic spindle during cell division. nus.edu.sg

Small GTPases play critical roles in the control of cellular differentiation and proliferation. nih.govnus.edu.sg Their ability to act as molecular switches allows them to integrate signals from various pathways and translate them into specific cellular outcomes.

For example, the Ras family is a major regulator of cell proliferation. nus.edu.sg Mutations in Ras genes that lock the protein in a permanently active state are frequently found in human cancers, highlighting their importance in controlling cell growth. nus.edu.sg The Ras signaling pathway can activate transcription factors that promote the expression of genes required for cell cycle progression. nih.gov

Small GTPases are also involved in regulating cell differentiation. frontiersin.org For instance, certain members of the Ras superfamily are involved in neuronal differentiation and survival. nus.edu.sg The Rho family of GTPases is important for the morphological changes that occur during the differentiation of various cell types. nus.edu.sg Additionally, extracellular GTP has been shown to enhance the differentiation of certain cell lines, such as myoblasts, into more specialized cell types. nih.gov This process can involve the upregulation of specific microRNAs and myogenic regulatory factors. medchemexpress.com

The diverse functions of small GTPases in cellular differentiation and proliferation are a testament to their central role as signal transducers in the cell. nih.govresearchgate.net Their dysfunction can lead to a variety of diseases, including cancer and developmental disorders. nih.govresearchgate.net

Guanosine Triphosphate in Protein Synthesis and Ribosomal Function

Guanosine Triphosphate in Translation Initiation (e.g., IF2) and Termination

Guanosine 5'-triphosphate (GTP) plays a critical regulatory role not only during the elongation phase of protein synthesis but also at the very beginning (initiation) and end (termination) of the process. The hydrolysis of GTP provides the energy and directionality for these key transitional steps, ensuring the proper assembly of the ribosomal machinery and the timely release of the completed polypeptide chain.

GTP in Translation Initiation:

In prokaryotes, the initiation of translation requires the assembly of the 30S and 50S ribosomal subunits at the start codon of an mRNA molecule, along with the initiator tRNA (fMet-tRNA). This process is facilitated by three initiation factors (IFs), with IF2 being a crucial GTPase.

The role of IF2 is to escort the initiator fMet-tRNA to the P-site of the 30S subunit. IF2 in its GTP-bound state has a high affinity for the 30S initiation complex and promotes the subsequent joining of the 50S large subunit to form the complete 70S initiation complex. The formation of the 70S complex acts as a signal, stimulating the GTPase activity of IF2. IF2 then hydrolyzes its bound GTP to GDP and Pi. This hydrolysis event is a critical checkpoint; it induces a conformational change in IF2, causing its release from the ribosome. The departure of IF2 is the final step of initiation, leaving behind a translationally competent 70S ribosome with the initiator tRNA correctly positioned in the P-site, ready to proceed to the elongation cycle. If GTP hydrolysis is blocked, IF2 remains bound to the 70S complex, stalling it in a conformation that is unable to enter elongation.

GTP in Translation Termination:

Translation termination is triggered when the ribosome encounters one of three stop codons (UAA, UAG, or UGA) in its A-site. This event is mediated by proteins known as release factors (RFs). The role of GTP in this process is primarily associated with the function of Class II release factors.

In prokaryotes, Class I release factors (RF1 and RF2) recognize the stop codons and catalyze the hydrolysis of the ester bond linking the newly synthesized polypeptide to the tRNA in the P-site, thereby releasing the protein. Subsequently, a Class II release factor, RF3, which is a GTPase, facilitates the removal of the Class I factors from the ribosome. RF3 binds to the ribosome and, in a GTP-dependent manner, promotes the dissociation of RF1 or RF2. The hydrolysis of GTP to GDP then leads to a conformational change in RF3, causing it to unbind from the ribosome. This GTP-driven cycle allows for the efficient recycling of the Class I release factors.

The process is analogous in eukaryotes, involving the release factors eRF1 (Class I) and eRF3 (a Class II GTPase). The eRF1•eRF3•GTP complex is required for rapid and efficient termination. GTP hydrolysis by eRF3 is a key step in terminating the process and recycling the factors.

Ribosome-Triggered Guanosine Triphosphate Hydrolysis in Translational GTPases

Guanosine 5'-triphosphate (GTP) hydrolysis is a critical energy-providing step in protein synthesis, catalyzed by translational GTPases upon their interaction with the ribosome. nih.gov These GTPases, including Elongation Factor Tu (EF-Tu), Elongation Factor G (EF-G), and Initiation Factor 2 (IF2), act as molecular switches that cycle between an active GTP-bound state and an inactive Guanosine diphosphate (B83284) (GDP)-bound state. nih.govnih.gov The ribosome itself plays a crucial role in activating the GTPase function of these factors, accelerating the rate of GTP hydrolysis by several orders of magnitude compared to the intrinsic rate of the factors alone. nih.govbohrium.com

The process of decoding, where the correct aminoacyl-tRNA (aa-tRNA) is selected based on the messenger RNA (mRNA) codon, is a key checkpoint for GTP hydrolysis. EF-Tu, in a complex with GTP and an aa-tRNA, delivers the aa-tRNA to the A-site of the ribosome. nih.govpnas.org A correct codon-anticodon match triggers a series of conformational changes in the ribosome, the tRNA, and EF-Tu. nih.govnih.gov These rearrangements are transmitted over a significant distance from the decoding center on the 30S ribosomal subunit to the GTPase center of EF-Tu, which is bound to the 50S subunit. nih.govnih.gov

A universally conserved histidine residue within the switch II region of translational GTPases (such as His84 in E. coli EF-Tu) is essential for catalysis. nih.govnih.gov Structural studies reveal that upon cognate codon recognition, the ribosome induces a reorientation of this catalytic histidine. nih.govnih.gov This histidine residue, in concert with a critical and conserved adenosine (B11128) residue (A2662) of the Sarcin-Ricin Loop (SRL) in the 23S ribosomal RNA (rRNA), positions a water molecule for a nucleophilic attack on the γ-phosphate of GTP. nih.gov This interaction within the ribosomal factor-binding center is a universal mechanism for GTPase activation among translational GTPases. nih.gov The hydrolysis of GTP to GDP and inorganic phosphate (B84403) (Pi) leads to a large conformational change in EF-Tu, causing it to release the aa-tRNA and dissociate from the ribosome, allowing the aa-tRNA to fully accommodate into the A-site for peptide bond formation. pnas.orgquicktakes.ioyoutube.com

Similarly, EF-G utilizes GTP hydrolysis to power the translocation of the ribosome along the mRNA. wikipedia.orgbiorxiv.org After the peptide bond is formed, EF-G binds to the ribosome, and the energy released from GTP hydrolysis drives the movement of the tRNAs from the A and P sites to the P and E sites, respectively, and advances the mRNA by one codon. youtube.comwikipedia.org This irreversible step ensures the unidirectionality of the translation process. quicktakes.io

| Factor | Function in Translation | Role of GTP Hydrolysis | Key Ribosomal Interacting Component |

| Initiation Factor 2 (IF2) | Binds initiator tRNA and promotes its binding to the small ribosomal subunit. | Facilitates the joining of the large and small ribosomal subunits. | Sarcin-Ricin Loop (SRL) |

| Elongation Factor Tu (EF-Tu) | Delivers aminoacyl-tRNA to the A-site of the ribosome. nih.gov | Provides energy for the accurate selection of tRNA and its release upon correct codon recognition. nih.govpnas.org | Sarcin-Ricin Loop (SRL) nih.gov |

| Elongation Factor G (EF-G) | Catalyzes the translocation of the ribosome along the mRNA. biorxiv.org | Powers the movement of tRNAs and mRNA through the ribosome. youtube.comwikipedia.org | Sarcin-Ricin Loop (SRL) |

| Release Factor 3 (RF3) | Promotes the dissociation of release factors RF1 and RF2 after peptide release. | Facilitates the recycling of release factors. | Sarcin-Ricin Loop (SRL) |

Guanosine Triphosphate in Nucleic Acid Biosynthesis

Precursor Role in Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA) Synthesis

Guanosine 5'-triphosphate is a fundamental precursor for the synthesis of nucleic acids. In the biosynthesis of RNA, GTP serves as one of the four essential nucleoside triphosphates, alongside Adenosine triphosphate (ATP), Cytidine triphosphate (CTP), and Uridine triphosphate (UTP). wikipedia.org During the process of transcription, RNA polymerase enzymes incorporate guanylate residues into the growing RNA chain by catalyzing the formation of a phosphodiester bond between the 3'-hydroxyl group of the preceding nucleotide and the α-phosphate of GTP, releasing pyrophosphate. wikipedia.orgyoutube.com

For DNA synthesis, GTP is first converted to its deoxy form, deoxyguanosine triphosphate (dGTP). This conversion is catalyzed by the enzyme ribonucleotide reductase, which reduces the 2'-hydroxyl group of the ribose sugar. dGTP then serves as a direct precursor for the incorporation of guanine bases into the DNA molecule by DNA polymerases during replication and repair.

The initiation of transcription by certain RNA polymerases, such as the bacteriophage T7 RNA polymerase, often begins specifically with GTP. nih.gov Kinetic studies have shown that these promoters have distinct binding sites for an initiating GTP and an elongating GTP, with the binding affinity for the elongating GTP being significantly higher. nih.gov This highlights the specialized role of GTP not just as a building block but also as a critical initiator of RNA synthesis at specific promoter sequences.

Guanosine Triphosphate as a Building Block for Messenger RNA (mRNA), Ribosomal RNA (rRNA), and Transfer RNA (tRNA) Synthesis

As a direct precursor, Guanosine 5'-triphosphate is incorporated into all major types of RNA, each with distinct roles in the cell.

Messenger RNA (mRNA): During transcription, RNA polymerase synthesizes a single-stranded mRNA molecule that is complementary to a DNA template. GTP is incorporated as one of the four nucleotide building blocks that form the coding sequence of the mRNA. wikipedia.orgyoutube.com In eukaryotes, a unique modification involving GTP occurs at the 5' end of the mRNA molecule in a process called capping. A 7-methylguanosine (B147621) cap is added via a 5'-5' triphosphate linkage, which is crucial for mRNA stability, its export from the nucleus, and its recognition by the ribosome during the initiation of translation. news-medical.net

Ribosomal RNA (rRNA): rRNAs are the structural and catalytic components of ribosomes. The genes encoding rRNAs are transcribed by RNA polymerase to produce long precursor molecules. These precursors are then processed and modified to yield the mature rRNA molecules. GTP is a fundamental building block throughout the lengthy sequences of these rRNA molecules. quora.com

Transfer RNA (tRNA): tRNAs are adaptor molecules that read the codons on the mRNA and deliver the corresponding amino acids to the ribosome. Like other forms of RNA, tRNAs are transcribed from tRNA genes, and GTP is one of the four nucleotides incorporated into their structure.

Guanosine Triphosphate in Cytoskeleton Biogenesis and Dynamics

Tubulin Polymerization and Microtubule Formation

Guanosine 5'-triphosphate plays an indispensable role in the assembly of microtubules, which are key components of the eukaryotic cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. frontiersin.org Microtubules are polymers of α- and β-tubulin heterodimers. frontiersin.org Each tubulin dimer binds two molecules of guanine nucleotide: one GTP molecule binds tightly to the N-site on α-tubulin and is non-exchangeable and not hydrolyzed; a second molecule binds to the E-site on β-tubulin, which is exchangeable and can be hydrolyzed to GDP. annualreviews.org

Microtubule assembly requires that the E-site of the tubulin dimer be occupied by GTP. annualreviews.orgnih.gov GTP-tubulin has a straight conformation that is favorable for its incorporation into the growing end of a microtubule. frontiersin.orgrupress.org This binding of GTP-tubulin promotes the longitudinal association of dimers to form protofilaments, which then associate laterally to form the hollow microtubule cylinder. frontiersin.orgrupress.org The presence of GTP-bound tubulin at the microtubule tip forms a "GTP cap," a structure that is thought to stabilize the microtubule end and favor continued growth. frontiersin.organnualreviews.orgmolbiolcell.org While non-hydrolyzable GTP analogs can support microtubule polymerization, indicating that hydrolysis is not strictly required for assembly, it is crucial for the dynamic nature of microtubules. nih.govoup.commolbiolcell.org

| Step in Microtubule Assembly | Role of Guanosine Triphosphate (GTP) | Consequence |

| Tubulin Dimer Activation | GTP binds to the exchangeable E-site on β-tubulin. annualreviews.org | Induces a straight conformation in the tubulin dimer, making it competent for polymerization. frontiersin.org |

| Polymerization | GTP-tubulin dimers add to the plus-end of the microtubule. wikipedia.org | The microtubule elongates. |

| GTP Cap Formation | A region of GTP-bound tubulin exists at the growing microtubule tip. annualreviews.orgmolbiolcell.org | Stabilizes the microtubule end, preventing depolymerization and promoting further growth. biorxiv.org |

Regulation of Microtubule Dynamic Instability by Guanosine Triphosphate Hydrolysis

Microtubules exhibit a unique behavior known as dynamic instability, characterized by alternating phases of growth (polymerization) and rapid shrinkage (depolymerization). frontiersin.orgpnas.org This dynamic behavior is essential for the function of the cytoskeleton and is regulated by the hydrolysis of GTP within the microtubule lattice. frontiersin.organnualreviews.org

Shortly after a GTP-tubulin dimer is incorporated into the microtubule, the GTP at the E-site of the β-tubulin is hydrolyzed to GDP. frontiersin.orgrupress.org This hydrolysis event is thought to be coupled to polymerization, though it may occur with a slight delay, which is what gives rise to the GTP cap. molbiolcell.orgbiorxiv.org The hydrolysis of GTP to GDP induces a conformational change in the tubulin dimer, causing it to adopt a more curved structure. frontiersin.org This curvature introduces strain into the microtubule lattice. rupress.org

As long as the microtubule end is protected by the stabilizing GTP cap, the strain is contained. frontiersin.organnualreviews.org However, if the rate of GTP hydrolysis surpasses the rate of GTP-tubulin addition, the GTP cap is lost. molbiolcell.org This exposes the GDP-tubulin core at the microtubule tip. The strained, curved GDP-tubulin protofilaments are no longer constrained by lateral interactions and peel outwards, leading to a rapid and catastrophic depolymerization of the microtubule. frontiersin.orgnih.gov The switch from growth to shrinkage is termed a "catastrophe." pnas.orgresearchgate.net Conversely, the switch from shrinkage back to growth, known as a "rescue," can occur if the microtubule end regains a GTP cap, for instance, through the incorporation of new GTP-tubulin dimers. pnas.orgresearchgate.netnih.gov The kinetics of GTP hydrolysis are therefore a critical determinant of microtubule stability and the frequencies of catastrophe and rescue events. biorxiv.orgcrick.ac.uk

Guanosine Triphosphate-Binding Cytoskeletal Proteins (e.g., Septins)

Septins are a family of guanosine triphosphate (GTP)-binding proteins that are conserved across eukaryotes, with the exception of plants. fredhutch.org These proteins are essential components of the cytoskeleton, interacting with actin filaments, microtubules, and cellular membranes. fredhutch.orgdu.edu The fundamental biological role of septins lies in their capacity to assemble into higher-order structures such as nonpolar filaments, which serve as scaffolds and diffusion barriers, thereby controlling the localization of other cellular proteins. nih.gov

The assembly and function of septins are intricately regulated by their interaction with GTP. nih.gov Septins form hetero-oligomeric complexes, and the binding of GTP is crucial for this process. fredhutch.orgnih.gov GTP binding induces significant conformational changes within the G domains of septins, which in turn affects the stability of the interfaces between septin subunits in the oligomer. nih.govnih.govnih.gov This nucleotide-dependent modulation of protein structure is essential for the proper assembly and disassembly of septin filaments. nih.govnih.gov

The process of GTP hydrolysis, converting GTP to guanosine diphosphate (GDP), is also thought to be important for the function of at least some septins. nih.gov While the rate of hydrolysis in oligomeric complexes is slow, it is suggested that other cellular factors may regulate this activity. nih.gov The nature of the bound nucleotide (GTP versus GDP) influences the stability of the interfaces within the septin complexes, highlighting the role of GTP binding and hydrolysis in the dynamic regulation of septin filament organization. nih.govnih.gov Through these mechanisms, septins participate in a variety of fundamental cellular processes that involve the remodeling of the cell cortex, such as cytokinesis (cell division) and wound healing. fredhutch.org

Guanosine Triphosphate in Myogenic Cell Differentiation and Regeneration

Extracellular Guanosine 5'-triphosphate (GTP) has been identified as a significant regulatory factor in the development and function of muscle tissue. nih.gov Research has demonstrated that extracellular GTP acts as an enhancer of myogenic cell differentiation, the process by which muscle precursor cells, or myoblasts, develop into mature muscle fibers (myotubes). frontiersin.orgnih.govnih.gov This role has been observed in both murine and human muscle cells. frontiersin.orgnih.govresearchgate.net In the early stages of differentiation, GTP influences multiple pathways associated with myogenesis, including those involved in cytoskeleton structure, cell adhesion, and chromatin reorganization. nih.gov By modulating these fundamental cellular processes, GTP helps to induce and sustain the complex program of myogenesis. nih.gov

Modulation of MicroRNA and Myogenic Regulatory Factor Expression

Guanosine triphosphate exerts its influence on myogenesis in part by modulating the expression of key genetic regulators, including microRNAs (miRNAs) and myogenic regulatory factors (MRFs). nih.govnih.gov MRFs are a family of transcription factors that are considered master regulators of muscle development. nih.govnih.gov

Studies on human muscle precursor cells have shown that extracellular GTP up-regulates specific miRNAs, namely miR133a and miR133b, which are known as "myomiRs" due to their muscle-specific roles. frontiersin.orgnih.govnih.gov In addition to miRNAs, GTP also enhances the expression of critical MRFs. For instance, treatment with GTP has been shown to increase the expression of Myogenin during the proliferation state of muscle precursor cells, confirming its role in pushing the cells toward a differentiative state. nih.gov

Furthermore, research using the C2C12 murine myoblast cell line has revealed that GTP up-regulates several genes involved in myogenesis. nih.gov This includes Pax7, a transcription factor crucial for the specification of cells toward muscle differentiation. nih.gov The up-regulation of Pax7 is significant as it is involved in the activation of MyoD, another primary MRF that initiates the myogenic program. nih.govnih.gov GTP was also found to increase the expression of genes such as Pp3ca and Gsk3b, which are involved in signaling pathways that promote myogenesis. nih.gov

| Molecule Type | Specific Molecule | Effect of GTP | Cell Type | Reference |

|---|---|---|---|---|

| microRNA | miR133a | Up-regulated | Human Muscle Precursor Cells | frontiersin.org |

| microRNA | miR133b | Up-regulated | Human Muscle Precursor Cells | frontiersin.org |

| Myogenic Regulatory Factor | Myogenin | Up-regulated | Human Muscle Precursor Cells | nih.gov |

| Myogenesis-Related Gene | Pax7 | Up-regulated | C2C12 Murine Myoblasts | nih.gov |

| Myogenesis-Related Gene | MyoD | Indirectly activated via Pax7 | C2C12 Murine Myoblasts | nih.gov |

| Myogenesis-Related Gene | Pp3ca | Up-regulated | C2C12 Murine Myoblasts | nih.gov |

| Myogenesis-Related Gene | Gsk3b | Up-regulated | C2C12 Murine Myoblasts | nih.gov |

Induction of Exosome Release from Myogenic Precursor Cells

Beyond its direct effects on gene expression within myogenic cells, extracellular GTP also mediates intercellular communication through the release of exosomes. frontiersin.orgnih.govnih.gov Exosomes are small extracellular vesicles that are secreted by cells and can carry a cargo of proteins, lipids, and nucleic acids to other cells, influencing their function in a paracrine (acting on nearby cells) or endocrine (acting on distant cells) manner. frontiersin.org

Research has demonstrated that stimulating human myogenic precursor cells with extracellular GTP induces them to release exosomes. frontiersin.orgnih.govnih.gov A key finding is that these GTP-induced exosomes are specifically "stuffed" with guanosine-based molecules, predominantly guanosine itself. frontiersin.orgnih.govnih.gov This suggests a novel mechanism of nucleotide signaling where extracellular GTP triggers the packaging and secretion of other guanosine molecules via exosomes. frontiersin.org

This process has been observed in human muscle precursor cells derived from satellite cells, which are the resident stem cells of adult skeletal muscle. frontiersin.orgnih.gov When these cells were stimulated with 500 μM extracellular GTP for 24 hours, they secreted exosomes containing guanosine. frontiersin.orgnih.gov This response occurred under both proliferative and differentiative conditions, indicating that this is a fundamental cellular response to extracellular GTP. frontiersin.orgnih.gov The release of these guanosine-laden exosomes may represent a way for muscle cells to influence the surrounding cellular environment and potentially communicate with other tissues throughout the body, contributing to skeletal muscle regeneration and homeostasis. frontiersin.orgnih.gov

| Stimulus | Cellular Response | Exosome Content | Potential Function | Reference |

|---|---|---|---|---|

| Extracellular Guanosine 5'-triphosphate (GTP) | Induction of exosome release | Enriched with guanosine-based molecules (mainly guanosine) | Paracrine/autocrine or endocrine signaling to influence surrounding cells or distant tissues | frontiersin.orgnih.govnih.gov |

Mechanistic Insights into Guanosine Triphosphate Function

The Guanosine (B1672433) Triphosphatease (GTPase) Cycle as a Molecular Switch

GTPases are a large superfamily of hydrolase enzymes that bind to GTP and hydrolyze it to Guanosine Diphosphate (B83284) (GDP). wikipedia.org This cyclical binding and hydrolysis of guanine (B1146940) nucleotides allows GTPases to function as molecular switches or timers, regulating essential cellular activities such as signal transduction, cell proliferation, differentiation, and intracellular trafficking. wikipedia.orgnih.gov The activity of these proteins is tightly regulated by accessory proteins that modulate their nucleotide-bound state. nih.gov

The function of GTPases as molecular switches is fundamentally linked to conformational changes induced by the nucleotide they are bound to. wikipedia.org When bound to GTP, the GTPase is in its active, or "ON," state, enabling it to interact with and activate downstream effector proteins. au.dkontosight.ai Conversely, when GTP is hydrolyzed to GDP, the GTPase transitions to an inactive, or "OFF," state, terminating the signal. au.dknih.gov

These conformational shifts are primarily localized to two flexible regions of the GTPase protein known as Switch I (residues 30-40) and Switch II (residues 60-76). nih.govmdpi.com The presence of the γ-phosphate on GTP stabilizes these switch regions in a conformation that is competent for effector binding. acs.org Upon hydrolysis and release of the γ-phosphate, these switch regions relax into a different conformation, disrupting the effector binding interface and turning the switch "off." nih.govacs.org This transition between the two states is a critical regulatory mechanism in cellular signaling pathways. ontosight.ai

| State | Bound Nucleotide | Activity | Conformation of Switch Regions | Interaction with Effectors |

|---|---|---|---|---|

| "ON" | Guanosine Triphosphate (GTP) | Active | Stabilized, competent for binding | Enabled |

| "OFF" | Guanosine Diphosphate (GDP) | Inactive | Relaxed, binding disrupted | Disabled |

The transition from the inactive GDP-bound state to the active GTP-bound state is facilitated by a class of proteins known as Guanine Nucleotide Exchange Factors (GEFs). nih.govwikipedia.org The dissociation of GDP from a GTPase is typically a very slow process. wikipedia.org GEFs act as catalysts by binding to the GDP-bound GTPase and inducing a conformational change that reduces the affinity of the GTPase for GDP, promoting its release. wikipedia.orgnih.gov

Once GDP has dissociated, a molecule of GTP can bind in its place. This is favored by the fact that the intracellular concentration of GTP is approximately 10-fold higher than that of GDP. wikipedia.org Upon GTP binding, the GEF is released, and the activated GTPase can then interact with its downstream targets. wikipedia.org Thus, GEFs are crucial positive regulators of GTPase signaling. nih.gov

The intrinsic rate of GTP hydrolysis by most GTPases is very slow. nih.govwikipedia.org To ensure that signaling events are transient and tightly controlled, the "off" switch must be efficiently activated. This is the role of GTPase-Activating Proteins (GAPs). wikipedia.orgwikipedia.org GAPs are a family of regulatory proteins that bind to the active, GTP-bound form of a GTPase and dramatically accelerate its intrinsic GTPase activity, in some cases by several orders of magnitude. nih.govontosight.ainih.gov

By stimulating the hydrolysis of GTP to GDP, GAPs promote the inactivation of the GTPase, thereby terminating the downstream signal. wikipedia.orgontosight.ai This function is critical for preventing prolonged and aberrant signaling, which can lead to cellular dysfunction and diseases such as cancer. ontosight.aiontosight.ai GAPs achieve this rate enhancement by stabilizing the transition state for GTP hydrolysis and often by providing catalytic residues to the active site. ontosight.ai

| Regulator | Function | Effect on GTPase |

|---|---|---|

| Guanine Nucleotide Exchange Factors (GEFs) | Promote the exchange of GDP for GTP | Activation ("ON" switch) |

| GTPase-Activating Proteins (GAPs) | Accelerate the hydrolysis of GTP to GDP | Inactivation ("OFF" switch) |

Molecular Mechanisms of Guanosine Triphosphate Hydrolysis

The hydrolysis of GTP by GTPases is a fundamental biochemical reaction. Despite its importance, the precise mechanism has been a subject of considerable research and debate. acs.orgnih.gov

Several mechanisms for GTP hydrolysis have been proposed. One prominent and well-supported model is the solvent-assisted pathway . nih.govnih.gov This mechanism involves the nucleophilic attack of a water molecule on the γ-phosphate of GTP. nih.govnih.gov Computational studies suggest that this pathway is conserved among various GTPases and does not require a general base in the active site to activate the attacking water molecule. acs.orgnih.gov The reaction proceeds through a short-lived intermediate that then tautomerizes to form the final products, GDP and inorganic phosphate (B84403) (H₂PO₄⁻). nih.govnih.gov

Other proposed mechanisms include a substrate-assisted pathway, where the phosphate group being attacked deprotonates the incoming water molecule. nih.govacs.org However, empirical valence bond simulations have shown the solvent-assisted pathway to be energetically more favorable for several distinct GTPases, including Ras and Rab. nih.gov

The active site of a GTPase contains several conserved structural elements and key amino acid residues that are crucial for nucleotide binding and catalysis. nih.gov These are often found within specific sequence motifs known as G-motifs (G1-G5). nih.gov

A critical component of the catalytic machinery is a magnesium ion (Mg²⁺), which is coordinated by the β- and γ-phosphates of GTP and conserved residues within the GTPase, such as a serine or threonine in the P-loop (G1 motif). nih.gov This ion is essential for proper nucleotide binding and for stabilizing the negative charges during the hydrolysis reaction. nih.gov

In many GTPases, such as Ras, a conserved glutamine residue (e.g., Gln61 in Ras) plays a vital role in orienting the attacking water molecule and stabilizing the transition state. youtube.com Furthermore, the catalytic activity of GAPs is often mediated by the insertion of a catalytic residue, typically an "arginine finger," into the active site of the GTPase. nih.govembopress.orgbohrium.com This arginine residue helps to neutralize the developing negative charge on the γ-phosphate during the transition state, thereby further accelerating the rate of hydrolysis. youtube.comembopress.org The structure of the active site, including these key residues, is precisely organized to facilitate the chemical reaction of GTP hydrolysis.

Structural Determinants for Guanine Nucleotide Binding in Guanosine Triphosphate-Binding Proteins

The specific recognition and binding of guanosine triphosphate (GTP) by GTP-binding proteins (G-proteins) are fundamental to their function as molecular switches in a vast array of cellular processes. mdpi.com This specificity is achieved through a combination of conserved structural elements within the protein and a network of precise intermolecular interactions with the guanine nucleotide. mdpi.com These determinants ensure high affinity and discrimination for guanine over other nucleotides, such as adenosine (B11128) triphosphate (ATP). youtube.com

Conserved Sequence Motifs (e.g., G-Box, Walker A Motif)

GTP-binding proteins are characterized by the presence of several conserved sequence motifs that form the structural basis of the nucleotide-binding pocket. nih.gov These motifs, often referred to as G-boxes or G-motifs (G1-G5), are critical for the binding of both the phosphate groups and the guanine base of GTP. researchgate.net

The G1 motif , also known as the Walker A motif or P-loop (phosphate-binding loop), is one of the most conserved elements across a wide range of nucleotide-binding proteins, including those that bind ATP. nih.govebi.ac.uk It typically follows the pattern G-x(4)-GK-[TS], where 'x' can be any amino acid. wikiwand.com This glycine-rich loop is positioned between a β-strand and an α-helix and plays a crucial role in binding the β- and γ-phosphates of GTP. researchgate.netwikiwand.com The conserved lysine (B10760008) (K) residue and the main-chain amine groups within the P-loop are essential for coordinating the phosphate groups and a magnesium ion (Mg²⁺), which is also critical for nucleotide binding and hydrolysis. youtube.comwikiwand.com

The G4 and G5 motifs are particularly important for conferring specificity for the guanine base. researchgate.net A commonly recognized consensus sequence within this region is N-K-X-D. pnas.org The asparagine (N) and aspartate (D) residues in this motif form specific hydrogen bonds with the guanine base, allowing the protein to distinguish it from other purines like adenine. mdpi.com While the N-K-X-D motif is a hallmark of many G-proteins, variations exist, and effective guanine binding can be achieved through alternative arrangements of interacting residues. mdpi.com

| Motif | Common Consensus Sequence | Function in GTP Binding |

| G1 / Walker A / P-loop | G-x(4)-GK-[TS] | Binds the β and γ phosphates of GTP; coordinates Mg²⁺ ion. researchgate.netwikiwand.com |

| G2 / Switch I | Conserved Threonine | Interacts with the γ-phosphate and Mg²⁺ ion. researchgate.net |

| G3 / Switch II | D-X-X-G | Involved in GTP hydrolysis. pnas.org |

| G4 Motif | N-K-X-D (part of) | Contributes to specific recognition of the guanine base. researchgate.net |

| G5 Motif | S-A-K (part of) | Contributes to specific recognition of the guanine base. youtube.com |

Intermolecular Interactions (e.g., Hydrogen Bonding, Cation-π Interactions, π-π Stacking)

The high-affinity binding of the guanine moiety of GTP into the binding pocket of G-proteins is stabilized by a synergistic network of non-covalent interactions. mdpi.com These interactions collectively ensure the precise positioning of the nucleotide, which is essential for the protein's function.

Hydrogen Bonding: Hydrogen bonds are the primary determinants of specificity for the guanine base. mdpi.com The guanine molecule presents multiple hydrogen bond donors and acceptors, including the N1, N2, N3, O6, and N7 positions. mdpi.com Specific amino acid residues within the binding pocket form a network of hydrogen bonds with these sites. For instance, the O6 and N2 atoms of guanine are frequently involved in hydrogen bonds that are critical for distinguishing it from adenine. mdpi.com Studies have shown that the enthalpic interactions between the polar groups of the guanine base and the protein are stronger than their interactions with water, providing a thermodynamic rationale for the tight binding. nih.gov

Cation-π Interactions: This type of non-covalent interaction occurs between the electron-rich π system of an aromatic ring and a cation. wikipedia.org In the context of GTP-binding proteins, the aromatic side chains of residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) can interact favorably with cationic groups. mdpi.com More specifically, the electron-rich face of the guanine ring itself can engage in cation-π interactions with the positively charged side chains of lysine (Lys) or arginine (Arg) residues within the binding pocket. mdpi.comproteopedia.org These interactions provide significant electrostatic stabilization to the protein-ligand complex. mdpi.com

The interplay of these diverse intermolecular forces is crucial for the function of GTP-binding proteins. The specific geometry and strength of hydrogen bonds, cation-π interactions, and π-π stacking collectively enable these proteins to achieve high specificity and stability in guanine recognition, which is fundamental to their role as cellular regulators. mdpi.com

| Interaction Type | Description | Key Interacting Moieties |

| Hydrogen Bonding | Directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. nih.gov | Guanine (O6, N1, N2) and protein backbone or side chains (e.g., Asp, Asn). mdpi.com |

| Cation-π Interactions | Electrostatic interaction between a cation and the face of an electron-rich π system. wikipedia.org | Guanine π system and cationic residues (Lys, Arg). mdpi.com |

| π-π Stacking | Non-covalent interaction between aromatic rings. wikipedia.org | Guanine aromatic ring and aromatic residues (Phe, Tyr, Trp). researchgate.net |

Guanosine Triphosphate: A Linchpin in Enzymatic Reactions and Metabolic Pathways

Guanosine 5'-triphosphate (GTP), a purine (B94841) nucleoside triphosphate, is a pivotal molecule in cellular bioenergetics and signaling. While often overshadowed by adenosine triphosphate (ATP), GTP's roles as an enzymatic cofactor and substrate are indispensable for a multitude of biological processes. This article delves into the specific functions of GTP in several critical enzymatic and metabolic pathways, highlighting its significance in the biosynthesis of essential cofactors and the regulation of metabolic flux.

Advanced Research Methodologies and Experimental Approaches for Studying Guanosine Triphosphate

Genetically Encoded Guanosine (B1672433) Triphosphate Sensors (e.g., GEVALs)

Genetically encoded GTP sensors, such as the GEVALs (GTP evaluators), have revolutionized the study of intracellular GTP. nih.govspringernature.com These sensors are fluorescent proteins engineered to report changes in GTP concentration, enabling researchers to visualize and quantify GTP levels within living cells. nih.govspringernature.com GEVALs are constructed by inserting a circularly permuted yellow fluorescent protein (cpYFP) into a bacterial G-protein, FeoB, which undergoes a conformational change upon binding to GTP. nih.gov This change in conformation alters the fluorescent properties of cpYFP, leading to a ratiometric change in fluorescence that can be measured and correlated with GTP concentration. nih.gov

A significant advantage of GEVALs is their ability to provide real-time visualization of intracellular GTP concentrations. nih.govresearchgate.net This allows for the detection of spatiotemporal changes and gradients of GTP within different cellular compartments. springernature.comnih.gov For instance, studies have utilized GEVALs to demonstrate that GTP levels can vary within a single cell, creating gradients that are important for cellular processes. nih.govresearchgate.net These sensors are sensitive enough to detect fluctuations in GTP levels in the micromolar range, providing a high-resolution view of GTP dynamics. nih.gov Researchers have successfully used GEVALs to monitor changes in intracellular GTP pools in response to pharmacological depletion or genetic inhibition of enzymes involved in GTP synthesis, such as IMPDH2. nih.gov

The ability to perform live-cell imaging with GEVALs has opened up new avenues for understanding the spatiotemporal dynamics of GTP-dependent signaling pathways. nih.govresearchgate.netresearchgate.netplos.org By co-expressing GEVALs with sensors for other signaling molecules, such as the small GTPase Rac1, researchers can simultaneously monitor GTP availability and the activity of downstream effectors. nih.gov This has provided direct evidence for the correlation between local GTP concentrations and the activation of specific G-proteins at the leading edge of motile cells. nih.gov These advanced imaging techniques are crucial for dissecting the intricate coordination of signaling events that govern complex cellular behaviors like cell motility and invasion. nih.govspringernature.comnih.gov

Guanosine Triphosphate Analogs in Biochemical and Molecular Biology Research

GTP analogs are indispensable tools for probing the functions of GTP-binding proteins (G-proteins). These synthetic molecules mimic the structure of GTP but possess modified properties that make them resistant to hydrolysis or capable of covalent cross-linking, thereby facilitating the study of G-protein activation, interactions, and enzymatic mechanisms. thermofisher.comthermofisher.com

Guanosine 5'-O-(3-thio)triphosphate (GTPγS) is a widely used non-hydrolyzable GTP analog. cytoskeleton.comwikipedia.org In GTPγS, a sulfur atom replaces one of the non-bridge oxygen atoms on the γ-phosphate group, rendering the molecule highly resistant to hydrolysis by GTPases. wikipedia.orgwikipedia.org When GTPγS binds to a G-protein, it locks the protein in a constitutively active state. medchemexpress.comnih.govnih.gov This persistent activation allows researchers to study the downstream consequences of G-protein signaling without the confounding factor of GTP hydrolysis. nih.govresearchgate.netnih.govnih.gov For example, GTPγS has been instrumental in demonstrating the role of G-proteins in activating various effector enzymes and ion channels. nih.gov The radiolabeled form, [³⁵S]GTPγS, is also a valuable tool for studying the binding of ligands to G-protein coupled receptors (GPCRs) and for autoradiography. wikipedia.orgnih.gov

Photoaffinity labels are GTP analogs that can be used to identify and map the binding sites of GTP-binding proteins. nih.govnih.govresearchgate.net Guanosine Triphosphate Gamma-4-Azidoanilide (GTP-γ-4-azidoanilide) and similar compounds, such as m-acetylanilido-GTP, are photoreactive. nih.govnih.gov Upon exposure to UV light, the azido (B1232118) group in these analogs forms a highly reactive nitrene intermediate that covalently cross-links to the amino acid residues in the GTP-binding pocket of the protein. nih.govox.ac.uk This irreversible binding allows for the identification of GTP-binding proteins within complex mixtures and the mapping of their specific binding domains. nih.govnih.gov Studies have shown that different G protein alpha subunits can exhibit distinct binding affinities for these analogs, highlighting the importance of selecting the appropriate probe for specific experimental contexts. nih.gov

Biochemical Assays for Guanosine Triphosphatease Activity Measurement

The enzymatic activity of GTPases, which catalyze the hydrolysis of Guanosine 5'-triphosphate (GTP) to Guanosine 5'-diphosphate (GDP) and inorganic phosphate (B84403) (Pi), is fundamental to their role as molecular switches in cellular signaling. acs.org The measurement of this activity is crucial for understanding the regulation and function of these proteins. A variety of biochemical assays have been developed to quantify GTPase activity, each with its own set of advantages and limitations. These assays can be broadly categorized into those that directly measure the products of GTP hydrolysis, namely GDP and Pi.

Colorimetric and High-Performance Liquid Chromatography (HPLC)-Based Methods

Colorimetric assays for GTPase activity are typically based on the detection of the released inorganic phosphate. mdpi.com A common method involves the formation of a colored complex between Pi and a dye molecule, such as malachite green, under acidic conditions. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the amount of Pi produced and thus reflects the GTPase activity. These assays are amenable to a 96-well plate format, making them suitable for high-throughput screening of potential GTPase inhibitors or activators. mdpi.com However, challenges with colorimetric assays include potential background interference from phosphate contamination in substrates or non-enzymatic hydrolysis of GTP. mdpi.com

High-Performance Liquid Chromatography (HPLC) offers a more direct and quantitative method for measuring GTPase activity by separating and quantifying the nucleotides (GTP and GDP) in the reaction mixture. In a typical HPLC-based assay, a sample from the GTPase reaction is injected into an HPLC system equipped with a suitable column, often a reverse-phase column. The nucleotides are then separated based on their hydrophobicity and detected by their UV absorbance. By measuring the decrease in the GTP peak area and the corresponding increase in the GDP peak area over time, the rate of GTP hydrolysis can be accurately determined. This method is highly specific and can distinguish between GTP and other nucleotides, but it is generally more time-consuming and less suited for high-throughput applications compared to colorimetric assays.

Table 1: Comparison of Colorimetric and HPLC-Based GTPase Assays

| Feature | Colorimetric Assays | HPLC-Based Assays |

| Principle | Detection of inorganic phosphate (Pi) | Separation and quantification of GTP and GDP |

| Detection | Spectrophotometry (color intensity) | UV absorbance |

| Throughput | High | Low to medium |

| Specificity | Can be prone to background from Pi contamination | High |

| Equipment | Microplate reader | HPLC system |

| Advantages | Simple, rapid, cost-effective for HTS | Accurate, direct measurement of substrates and products |

| Disadvantages | Indirect measurement, potential for interference | Time-consuming, requires specialized equipment |

In Vitro Protein Synthesis Systems for Kinetic Analysis

In vitro protein synthesis (IVPS) systems, also known as cell-free protein synthesis (CFPS) systems, have emerged as powerful platforms for the rapid production and functional analysis of proteins, including GTPases. mdpi.comnih.gov These systems contain all the necessary machinery for transcription and translation, such as ribosomes, tRNAs, and aminoacyl-tRNA synthetases, typically derived from cell lysates (e.g., E. coli, wheat germ, rabbit reticulocytes). mdpi.com The open nature of these systems allows for the direct manipulation of the reaction environment and the synthesis of proteins that may be toxic to living cells.

For the kinetic analysis of GTPase activity, an IVPS system can be utilized in a two-step process. First, the GTPase of interest is synthesized in the cell-free system from a DNA template (plasmid or PCR product). Following synthesis, the GTPase activity can be measured directly within the crude lysate or after a purification step. The kinetic parameters of the newly synthesized GTPase can then be determined using assays such as the colorimetric or HPLC-based methods described previously. This approach is particularly advantageous for high-throughput screening of GTPase variants or for studying the effects of specific mutations on enzyme activity, as it bypasses the often time-consuming steps of cloning, protein expression in live cells, and purification. While direct kinetic analysis within the crude lysate is faster, purification of the synthesized GTPase can provide more accurate kinetic data by removing potentially interfering components from the cell-free system.

Computational Biology and Molecular Simulation Studies of Guanosine Triphosphate Hydrolysis

The intricate mechanism of GTP hydrolysis by GTPases has been a subject of intense investigation, with computational biology and molecular simulations playing a pivotal role in complementing experimental studies. acs.org These computational approaches provide a detailed, atomistic view of the hydrolysis reaction, which is often difficult to capture through experimental techniques alone.

Elucidating Reaction Pathways and Transition States

A central question in the study of GTP hydrolysis is the precise chemical mechanism by which the γ-phosphate of GTP is cleaved. Molecular simulations, particularly quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in exploring potential reaction pathways. Several mechanisms have been proposed, including a substrate-assisted pathway and a solvent-assisted pathway. acs.org In the substrate-assisted mechanism, a non-bridging oxygen atom of the GTP's γ-phosphate acts as the general base to activate a water molecule for nucleophilic attack. acs.org In contrast, the solvent-assisted mechanism involves a water molecule directly attacking the γ-phosphate, often facilitated by the surrounding protein environment. acs.org

Computational studies have allowed researchers to calculate the free energy barriers associated with these different pathways, providing insights into the most likely reaction mechanism. By simulating the transition states—the high-energy, transient structures that occur at the peak of the reaction energy profile—researchers can identify the key amino acid residues and water molecules involved in catalysis. These simulations have, in many cases, supported a general mechanism involving a nucleophilic attack by a water molecule, with the protein active site and, in some cases, a GTPase-activating protein (GAP), stabilizing the transition state. acs.org

Table 2: Key Mechanistic Proposals for GTP Hydrolysis

| Mechanism | Description | Key Features |

| Substrate-Assisted | The γ-phosphate of GTP itself acts as a general base to activate the nucleophilic water molecule. | Direct involvement of the substrate in catalysis. |

| Solvent-Assisted | A water molecule directly attacks the γ-phosphate, with the protein environment stabilizing the transition state. | The protein active site plays a crucial role in catalysis. |

| GAP-Mediated | A GTPase-activating protein (GAP) inserts a catalytic residue (e.g., an "arginine finger") into the active site to stabilize the transition state. | Enhancement of the intrinsic GTPase activity by an external protein. |

Rationalizing Experimental Data through Simulation

Molecular simulations are not only used to predict reaction mechanisms but also to rationalize and provide a deeper understanding of experimental observations. For instance, kinetic data from biochemical assays can be compared with the calculated free energy barriers from simulations to validate the computational model. If the calculated and experimental values are in good agreement, it lends strong support to the proposed reaction mechanism. acs.org

Furthermore, simulations can explain the functional consequences of mutations on GTPase activity. By introducing a mutation in silico, researchers can observe how it alters the structure, dynamics, and energetics of the active site, and how these changes affect the rate of GTP hydrolysis. This can provide a molecular-level explanation for why certain mutations, such as those found in various cancers, lead to impaired GTPase activity and persistent downstream signaling. Molecular dynamics simulations can also reveal how the binding of regulatory proteins, such as GAPs and guanine (B1146940) nucleotide exchange factors (GEFs), allosterically modulates the conformation and catalytic activity of the GTPase.

Mass Spectrometry-Based Profiling of Guanosine Triphosphate-Binding Proteins

Guanosine triphosphate-binding proteins, or G-proteins, constitute a large and diverse superfamily of enzymes that play critical roles in a vast array of cellular processes. Identifying and quantifying these proteins, as well as their interacting partners, is essential for a comprehensive understanding of cellular signaling networks. Mass spectrometry (MS)-based proteomics has become an indispensable tool for the global and targeted analysis of GTP-binding proteins.

The general workflow for MS-based profiling of GTP-binding proteins involves several key steps. First, GTP-binding proteins are often enriched from complex biological samples (e.g., cell lysates) using affinity-based methods. This can be achieved using GTP analogs that are immobilized on a solid support or by employing chemical probes that covalently label GTP-binding proteins. Following enrichment, the captured proteins are typically digested into smaller peptides using a protease, such as trypsin. The resulting peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). In the mass spectrometer, peptides are ionized, and their mass-to-charge ratios are measured. Selected peptides are then fragmented, and the masses of the fragments are used to determine the amino acid sequence of the peptide. By matching the acquired MS/MS spectra to a protein sequence database, the identity of the GTP-binding proteins can be determined.

Quantitative proteomic strategies, such as stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tagging for relative and absolute quantitation (iTRAQ), can be integrated into this workflow to compare the abundance of GTP-binding proteins across different cellular states or conditions. These powerful techniques have enabled the identification of hundreds of GTP-binding proteins and have provided valuable insights into the dynamic regulation of GTP-dependent signaling pathways.

Global and Targeted Proteomic Approaches

Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for the comprehensive characterization of GTP-binding proteins, surmounting challenges posed by the vast diversity of this protein family. nih.govnih.gov These approaches can be broadly categorized as global (discovery) or targeted, each offering unique advantages for studying the GTP-binding proteome. researchgate.net